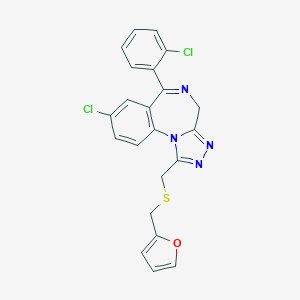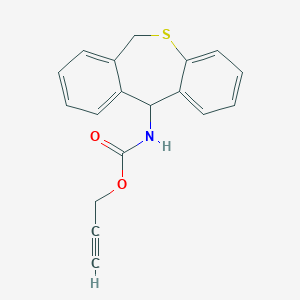
2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of dibenzothiepin derivatives, which are known for their diverse pharmacological properties.
作用機序
The exact mechanism of action of 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, appetite, and other physiological processes. By increasing the levels of serotonin, 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate may help to alleviate the symptoms of depression and anxiety.
生化学的および生理学的効果
In addition to its effects on mood and anxiety, 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been shown to have other biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress and related diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in lab experiments is its high potency and selectivity. This allows researchers to study the effects of the compound on specific receptors and pathways without the need for high doses or complex mixtures of compounds. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
One limitation of using 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in lab experiments is its potential for off-target effects. Because this compound has a wide range of pharmacological properties, it may interact with other receptors and pathways in addition to its intended target. This can make it difficult to interpret the results of experiments and may require additional controls and analyses.
将来の方向性
There are several potential directions for future research on 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One area of interest is in the development of more selective and potent analogs of this compound. By modifying the chemical structure of the compound, researchers may be able to improve its pharmacological properties and reduce its potential for off-target effects.
Another area of interest is in the study of the long-term effects of 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate on the brain and other organs. Because this compound has been shown to have a wide range of effects on various physiological processes, it is important to understand its potential for toxicity and other adverse effects.
Finally, there is potential for the use of 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in the treatment of other diseases and conditions. For example, this compound may have potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on certain cancer cell lines. Further research is needed to explore these potential applications and to understand the underlying mechanisms of action.
合成法
The synthesis of 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate involves the reaction of 2-bromo-6,11-dihydrodibenzo(b,e)thiepin-11-ol with propargylamine in the presence of a base. The reaction proceeds via the formation of an intermediate, which is subsequently treated with carbon dioxide to form the final product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of neuroscience, where it has been found to have potent antidepressant and anxiolytic effects. Additionally, this compound has been shown to have antipsychotic properties, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.
特性
CAS番号 |
74797-21-0 |
|---|---|
製品名 |
2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |
分子式 |
C18H15NO2S |
分子量 |
309.4 g/mol |
IUPAC名 |
prop-2-ynyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C18H15NO2S/c1-2-11-21-18(20)19-17-14-8-4-3-7-13(14)12-22-16-10-6-5-9-15(16)17/h1,3-10,17H,11-12H2,(H,19,20) |
InChIキー |
OZZPMULGGPFJHX-UHFFFAOYSA-N |
SMILES |
C#CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
正規SMILES |
C#CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



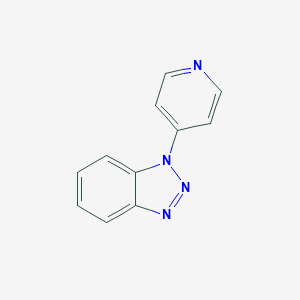
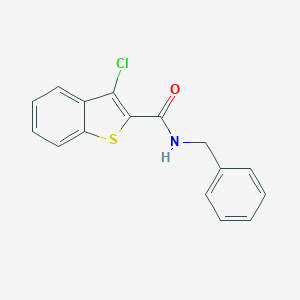
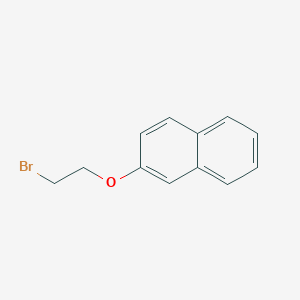
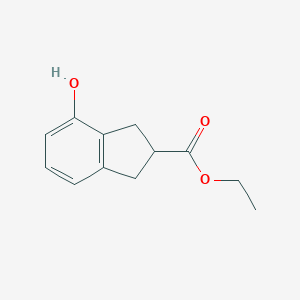
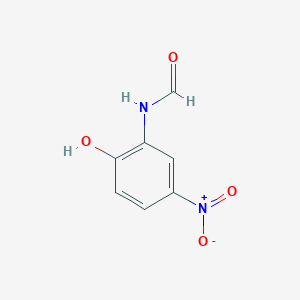
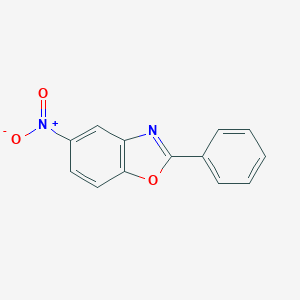
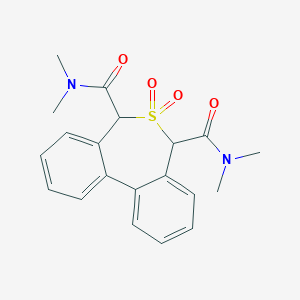
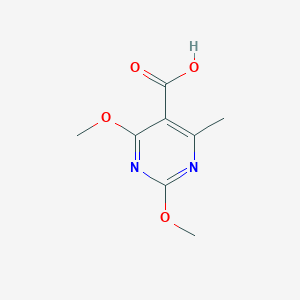
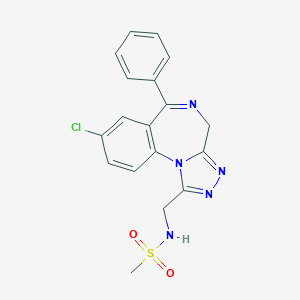
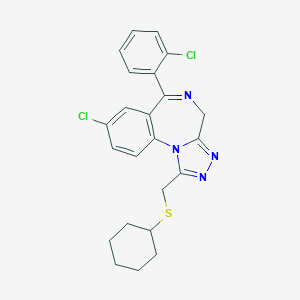
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
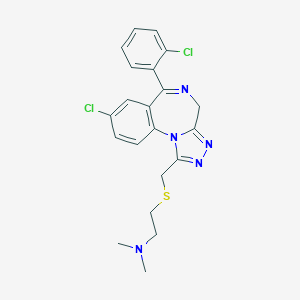
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
